molecular formula C12H8BrI B3100286 3-Bromo-5-iodo-1,1'-biphenyl CAS No. 136649-44-0

3-Bromo-5-iodo-1,1'-biphenyl

Cat. No.: B3100286
CAS No.: 136649-44-0
M. Wt: 359 g/mol
InChI Key: CIWAIMKQRNQGES-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Derivatives as Fundamental Building Blocks in Synthetic Chemistry

Biphenyl derivatives, characterized by two interconnected phenyl rings, are fundamental scaffolds in the landscape of synthetic chemistry. rsc.orgarabjchem.org Their structural motif is prevalent in a wide array of pharmacologically active compounds, marketed drugs, and naturally occurring molecules. rsc.org The utility of biphenyls extends to the creation of agricultural products, fluorescent layers in organic light-emitting diodes (OLEDs), and as foundational components for liquid crystals. rsc.orgajgreenchem.com

The inherent stability of the biphenyl core requires functionalization to enable its participation in chemical reactions. arabjchem.org The introduction of various substituents onto the phenyl rings transforms the otherwise relatively inert biphenyl into a versatile platform for constructing more complex molecules. arabjchem.orgresearchgate.net This functionalization is a key step that allows chemists to tailor the properties and reactivity of the biphenyl scaffold for specific applications. A vast number of biphenyl derivatives have been synthesized and patented, finding use in medicine as anti-inflammatory, antihypertensive, antimicrobial, and antitumor agents, among others. rsc.orgajgreenchem.com

The Unique Role of Dihalogenated Biphenyls, Specifically 3-Bromo-5-iodo-1,1'-biphenyl, as Versatile Synthetic Intermediates

Within the broad class of biphenyl derivatives, dihalogenated biphenyls hold a special place as highly adaptable synthetic intermediates. The presence of two halogen atoms on the biphenyl framework provides chemists with two distinct reactive sites for sequential and selective chemical modifications. This dual functionality is particularly valuable in complex multi-step syntheses.

The compound this compound is a prime example of a dihalogenated biphenyl that offers exceptional synthetic utility. The differential reactivity of the bromine and iodine substituents is a key feature. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgliv.ac.uk This difference in reactivity allows for selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the regioselective synthesis of polysubstituted biphenyls. vanderbilt.edu

The strategic placement of the bromo and iodo groups at the 3 and 5 positions of one of the phenyl rings further enhances its utility, allowing for the introduction of various functional groups to create a diverse range of complex molecules. This makes this compound a valuable precursor for the synthesis of new materials and potential pharmaceutical candidates. echemi.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 136649-44-0
Molecular Formula C12H8BrI
Molecular Weight 359.00 g/mol
Synonyms 1-Bromo-3-iodo-5-phenylbenzene, 3-Bromo-5-iodobiphenyl

Data sourced from multiple chemical databases. echemi.commolport.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-iodo-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWAIMKQRNQGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576488
Record name 3-Bromo-5-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136649-44-0
Record name 3-Bromo-5-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthesis of 3 Bromo 5 Iodo 1,1 Biphenyl and Its Precursors

Retrosynthetic Analysis of Halogenated Biphenyl (B1667301) Systems

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org For 3-Bromo-5-iodo-1,1'-biphenyl, the primary retrosynthetic disconnections involve the central carbon-carbon (C-C) bond of the biphenyl system and the carbon-halogen (C-X) bonds.

Two main strategies emerge from this analysis:

Formation of the Biphenyl Core First, Followed by Halogenation: This approach starts with a pre-formed biphenyl, which is then sequentially halogenated. The challenge lies in controlling the regioselectivity of the bromination and iodination to achieve the desired 3,5-substitution pattern on one of the rings. This often requires the use of directing groups to guide the electrophilic halogenating agents to the correct positions. vanderbilt.edu

Construction of the Biphenyl Core from Pre-halogenated Precursors: This strategy involves coupling two functionalized benzene (B151609) rings, where one or both already contain the required halogen substituents. This is often the more common approach for asymmetrically substituted biphenyls. The key disconnection is the central C-C bond, leading to precursors like a phenyl derivative and a 1-bromo-3-iodo-benzene derivative. The choice of coupling reaction is critical for the success of this strategy. vanderbilt.eduresearchgate.net

A plausible retrosynthetic pathway based on the second strategy would disconnect the biphenyl bond to yield a phenyl nucleophile or electrophile and a correspondingly activated 1-bromo-3-iodobenzene (B1265593). For instance, a Suzuki-Miyaura cross-coupling reaction, a powerful modern method for biaryl synthesis, would suggest precursors like phenylboronic acid and 1-bromo-3-iodobenzene (or a derivative where one halogen is replaced by a more reactive group for coupling). researchgate.netrsc.org

Classical and Modern Approaches for Biphenyl Core Formation

The formation of the central C-C bond in biphenyl systems is a cornerstone of organic synthesis, with a rich history of named reactions and a continuous evolution of more efficient and versatile methods. nih.gov

Ullmann Coupling Methodologies for Biaryl Synthesis

The Ullmann reaction, discovered in 1901, is a classical method for synthesizing symmetrical biaryls by the copper-catalyzed coupling of two aryl halides at elevated temperatures. rsc.orgorganic-chemistry.org The reaction typically involves heating an aryl halide with copper powder. acs.org While effective for symmetrical biphenyls, the synthesis of unsymmetrical biphenyls via a cross-Ullmann reaction can be challenging and often results in a mixture of products with low yields and poor selectivity. nih.gov

Modern modifications of the Ullmann reaction have improved its scope and applicability, including the use of ligands and more soluble copper(I) sources, which can facilitate the reaction at lower temperatures. organic-chemistry.org For the synthesis of sterically hindered or polyhalogenated biphenyls, the Ullmann coupling remains a viable, if sometimes harsh, option. vanderbilt.edu In some cases, it has been shown to be effective where palladium-assisted methods have failed, particularly for tetra-ortho-substituted biphenyls. vanderbilt.edu

Reaction Catalyst/Reagent Substrates Conditions Yield Reference
Ullmann CouplingCuAryl halidesHigh temperature (often >200°C)Variable, often low for cross-coupling organic-chemistry.orgnih.gov
Modified UllmannCuI/LigandAryl iodides, AlkylaminesRoom TemperatureExcellent acs.org

Wurtz-Fittig and Bennett-Turner Reactions for Biphenyl Formation

The Wurtz-Fittig reaction is an extension of the Wurtz reaction, involving the coupling of an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to form an alkyl-substituted aromatic compound. vedantu.comunacademy.com A variation, the Fittig reaction, couples two aryl halides to form a biaryl. vedantu.com The mechanism is thought to proceed through a radical or organosodium intermediate. rsc.orgwikipedia.org However, the reaction is often plagued by side reactions and is generally not suitable for the synthesis of complex or unsymmetrical biphenyls with high yields. unacademy.com One of the main drawbacks is the potential for homo-coupling, leading to a mixture of products. vedantu.com Despite its limitations, it has found use in the synthesis of some polymers. rsc.org

The Bennett-Turner reaction involves the homocoupling of a Grignard reagent, such as phenylmagnesium bromide, in the presence of a metal halide like chromium(III) chloride or copper(II) chloride, to produce a biphenyl. nih.govresearchgate.net This reaction is primarily used for the synthesis of symmetrical biphenyls and is not generally applicable for the controlled synthesis of unsymmetrical compounds like this compound. orgsyn.org

Reaction Reagents Typical Products Limitations Reference
Wurtz-FittigAryl halide, Alkyl halide, NaAlkyl-substituted aromatics, Biphenyls (side product)Side reactions, low yields for unsymmetrical products vedantu.comunacademy.com
Bennett-TurnerGrignard reagent, CrCl₃ or CuCl₂Symmetrical biphenylsNot suitable for unsymmetrical products nih.govorgsyn.org

Direct Arylation Strategies for Unactivated Aromatic Systems

Direct arylation is a more modern and atom-economical approach to biaryl synthesis that involves the formation of a C-C bond between an aromatic C-H bond and an aryl halide, circumventing the need to pre-functionalize both coupling partners. fluorine1.ru This strategy avoids the generation of stoichiometric organometallic waste. Palladium catalysts are commonly employed, often with specialized ligands, to facilitate the C-H activation and subsequent coupling. rsc.org

For the synthesis of this compound, a direct arylation approach could theoretically involve the coupling of benzene with 1-bromo-3-iodobenzene. However, controlling the regioselectivity on the unsubstituted benzene ring can be challenging. A more controlled approach would be the coupling of a pre-functionalized arene with an aryl halide. The use of arylboronic acids in a Heck-type reaction is an example of such a strategy. nih.gov

Recent advances have also explored transition-metal-free direct arylation methods, for instance, using phenyl hydrazine (B178648) as an initiator in a base-promoted homolytic aromatic substitution (BHAS) mechanism. vulcanchem.com

Reaction Type Catalyst/Reagents Coupling Partners Key Advantage Reference
Pd-catalyzed Direct ArylationPd(OAc)₂, Ligands (e.g., Xphos)Aryl halide, Arene with C-H bondAtom economy, reduced synthetic steps rsc.org
Heck-type ArylationPd precursor, Cu(II) oxidantArylboronic acid, Alkene/AreneHalide-free aryl source nih.gov
Metal-free Direct ArylationPhenyl hydrazine, t-BuOKAryl iodide, AreneAvoids transition metals vulcanchem.com

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) represents an ideal synthetic strategy where a C-C bond is formed by the direct coupling of two different C-H bonds, typically under oxidative conditions. thieme-connect.de This approach is highly atom-economical as it avoids the pre-functionalization of both coupling partners, with water often being the only byproduct. nih.gov Various transition metals, including palladium, copper, and iron, have been shown to catalyze CDC reactions. chiba-u.jp

The synthesis of this compound via a CDC reaction would conceptually involve the coupling of a C-H bond on a benzene ring with a C-H bond on a 1-bromo-3-iodobenzene ring. However, achieving high regioselectivity in such a reaction, especially with multiple potential C-H activation sites, is a significant challenge. Most successful CDC reactions for biaryl synthesis involve directing groups to control the site of C-H activation. nih.gov

Targeted Halogenation and Directed Ortho-Metalation Strategies for Bromination and Iodination

When the biphenyl core is synthesized first, the subsequent introduction of bromine and iodine atoms at specific positions requires highly regioselective halogenation methods. Electrophilic aromatic substitution on an unsubstituted biphenyl ring typically leads to a mixture of ortho- and para-substituted products, making it unsuitable for the synthesis of a 3,5-disubstituted derivative.

Directed ortho-metalation (DoM) is a powerful strategy to overcome this limitation. wikipedia.org In DoM, a directing metalation group (DMG) on the aromatic ring, such as an amide, methoxy, or carbamate (B1207046) group, coordinates to an organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho-position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., Br₂ for bromination, I₂ for iodination) to install the halogen atom with high regioselectivity. researchgate.net

For the synthesis of this compound, one could envision a strategy starting with a biphenyl derivative bearing a DMG at the 1-position. A first DoM followed by quenching with an iodine source would install the iodo group at the 2-position (ortho to the DMG). Subsequent functional group manipulation and a second halogenation step would be required. A more direct approach might involve a starting material like 3-bromobenzoic acid, where the carboxylic acid group acts as a DMG. Ortho-metalation with a hindered lithium amide base can generate a lithium 3-bromo-2-lithiobenzoate, which can then be trapped with an electrophile. beilstein-journals.org A similar strategy could be envisioned for introducing the iodo group. The combination of DoM with cross-coupling reactions, such as the Suzuki-Miyaura reaction, provides a versatile toolkit for the synthesis of complex polyhalogenated biphenyls. researchgate.net

Method Key Reagents Principle Application Reference
Directed ortho-Metalation (DoM)Directing Metalation Group (DMG), Organolithium reagent, Electrophilic halogen source (I₂, Br₂)The DMG directs deprotonation to the ortho position, which is then halogenated.Regiospecific synthesis of halogenated aromatics. researchgate.netwikipedia.org
Electrophilic HalogenationBr₂/FeBr₃, NBS, I₂/oxidizing agentElectrophilic substitution on the aromatic ring.General bromination and iodination, often with limited regioselectivity without directing groups. vulcanchem.comresearchgate.net

Synthesis of Precursor Molecules with Differentiated Halogen Reactivity

The synthesis of precursors for this compound often involves the preparation of a benzene ring substituted with both a bromine and an iodine atom meta to each other. The key to this strategy lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C–I > C–OTf > C–Br ≫ C–Cl. nih.govwikipedia.org This hierarchy allows for the selective activation of the more labile carbon-iodine bond, while the more stable carbon-bromine bond remains intact for subsequent transformations. nih.govnih.gov

A common and effective precursor is 1,3-dibromo-5-iodobenzene. Its synthesis can be achieved through a stepwise route starting from more readily available materials. For instance, a synthetic pathway can be designed starting from a substituted aniline, which is then converted into the target polyhalogenated benzene. google.com This approach allows for precise control over the placement of each halogen.

Once a precursor like 1,3,5-trihalogenated benzene is synthesized, its differentiated reactivity can be exploited. Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira coupling, can be performed selectively at the C-I position. nih.govwikipedia.org For example, a Suzuki-Miyaura coupling of a bromo-iodoarene with an arylboronic acid will preferentially form a C-C bond at the site of the iodine atom. mdpi.comgoogle.com This leaves the bromine atom(s) untouched, available for a second, different coupling reaction. This stepwise functionalization is crucial for building complex, unsymmetrical biaryl structures.

Research into the regiocontrolled Sonogashira cross-coupling of 1,3,5-tribromobenzene (B165230) provides a clear precedent for this type of selective transformation. By carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the choice of catalyst and base, it is possible to achieve high yields of the mono-alkynylated product, leaving the other two bromo groups available for further reactions. researchgate.net This principle is directly applicable to precursors like 1,3-dibromo-5-iodobenzene, where the much greater reactivity of the C-I bond ensures high selectivity for the initial coupling step. nih.govmdpi.com

The following tables provide examples of reaction conditions for the synthesis of a key precursor and for selective cross-coupling reactions that demonstrate the principle of differentiated halogen reactivity.

Reactivity and Advanced Functionalization of 3 Bromo 5 Iodo 1,1 Biphenyl

Chemoselective Transformations of Bromine and Iodine Substituents

The presence of both a bromine and an iodine atom on the same aromatic ring of the biphenyl (B1667301) structure is the cornerstone of its advanced functionalization. The significant difference in the bond energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables chemoselective reactions, where one halogen can be targeted for transformation while the other remains intact for subsequent functionalization.

In transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, the reactivity of aryl halides is largely governed by the strength of the carbon-halogen (C-X) bond. mdpi.com The oxidative addition of the aryl halide to the low-valent metal center is a critical step in the catalytic cycle, and its rate is inversely proportional to the C-X bond dissociation energy. mdpi.comwikipedia.org

The general trend for the reactivity of aryl halides is: C–I > C–Br > C–Cl > C–F. mdpi.comnih.gov The carbon-iodine bond is considerably weaker and more polarizable than the carbon-bromine bond, making it significantly more susceptible to oxidative addition. This reactivity hierarchy allows for the selective functionalization of the C-I bond in 3-bromo-5-iodo-1,1'-biphenyl, leaving the C-Br bond available for a second, distinct coupling reaction. This stepwise approach is a powerful strategy for the controlled synthesis of unsymmetrically substituted biphenyls. For instance, a Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the iodine position under mild conditions, followed by a subsequent coupling reaction at the more robust bromine position, often requiring more forcing conditions or a different catalyst system. mdpi.com

Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
C–I~272Highest
C–Br~338Intermediate
C–Cl~401Low

While the halogen atoms in this compound provide primary sites for functionalization via cross-coupling, derivatization of the positions ortho (adjacent) to these halogens or the biphenyl linkage can be achieved through other advanced methods. Directing groups on one of the arene rings play a crucial role in guiding ortho- and meta-substituted biaryl product formation. researchgate.net

One prominent strategy is directed ortho-metalation (DoM), where a functional group (directing group) coordinates to an organometallic base (e.g., an alkyllithium) and directs deprotonation to an adjacent C-H bond. For a halogenated biphenyl, a suitable directing group such as an amide or carbamate (B1207046) could be installed, enabling selective metalation and subsequent reaction with an electrophile at the ortho position.

Another powerful approach is transition metal-catalyzed C–H bond functionalization. nih.gov Catalysts based on metals like palladium, rhodium, or iridium can activate otherwise inert C-H bonds, often with the assistance of a directing group, to form new C-C or C-heteroatom bonds. acs.org For instance, an Ir(III)-catalyzed chelation-assisted ortho-C–H functionalization could be envisioned, where a directing group on the biphenyl scaffold guides the catalyst to activate a specific ortho C-H bond for reaction with a coupling partner, such as a diazo compound. acs.org These methods provide a complementary toolkit to cross-coupling for achieving comprehensive functionalization of the biphenyl core.

Carbon-Carbon (C-C) Cross-Coupling Methodologies

The formation of new carbon-carbon bonds is fundamental to modern organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. rsc.org For a substrate like this compound, these methodologies, particularly the Suzuki-Miyaura reaction, offer a robust and versatile platform for elaboration into more complex structures.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide or pseudohalide, is one of the most widely used C-C bond-forming reactions. libretexts.org Its popularity stems from the mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. nih.govacs.org

The success of a Suzuki-Miyaura reaction is highly dependent on the nature of the aryl halide. As discussed previously (Section 3.1.1), the rate of the initial oxidative addition step follows the trend I > Br > Cl. mdpi.com Aryl iodides and bromides are the most common electrophilic partners due to their high reactivity. researchgate.net In the context of this compound, a Suzuki-Miyaura coupling can be performed chemoselectively at the C-I position. This typically involves using a standard palladium catalyst, such as Pd(PPh₃)₄, under relatively mild conditions. The resulting 3-bromo-5-aryl-1,1'-biphenyl can then be subjected to a second Suzuki-Miyaura coupling, often requiring a more active catalyst system (e.g., one employing bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures to activate the more resilient C-Br bond. nih.gov While aryl chlorides are less reactive, significant advances in ligand and catalyst design have enabled their efficient coupling as well. libretexts.org

Relative Reactivity of Aryl Halides in Palladium-Catalyzed Suzuki-Miyaura Reactions

Aryl Halide (Ar-X)Typical Reaction ConditionsNotes
Ar-IMild (often room temperature to 80 °C) with standard Pd catalysts.Most reactive; ideal for selective coupling in polyhalogenated systems. researchgate.net
Ar-BrModerate (typically requires heating, 80-120 °C).Widely used due to a good balance of reactivity and stability. researchgate.net
Ar-ClHarsh (requires specialized, electron-rich ligands and strong bases).Less reactive due to strong C-Cl bond; cost-effective for large-scale synthesis. libretexts.org

The organoboron component is the nucleophilic partner in the Suzuki-Miyaura reaction. youtube.com Boronic acids (RB(OH)₂) have historically been the reagents of choice, primarily due to their high reactivity and atom economy. rsc.org They are typically stable, crystalline solids that are easy to handle.

In recent years, boronic esters, particularly pinacol (B44631) esters (R-B(pin)), have gained popularity. rsc.org They offer several advantages over boronic acids, including enhanced stability towards purification (e.g., chromatography) and storage, and reduced propensity for side reactions like protodeboronation, which can be an issue with some unstable boronic acids (e.g., certain heteroaryl boronic acids). rsc.org Boronic esters can be prepared through methods like the Miyaura borylation of aryl halides. rsc.org While it was once thought that boronic esters needed to hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, recent studies have shown that they can undergo transmetalation directly. nih.govacs.orgacs.org The crucial transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base, which activates the organoboron species. libretexts.org

Comparison of Boronic Acids and Boronic Esters in Suzuki-Miyaura Coupling

FeatureBoronic Acids (RB(OH)₂)Boronic Esters (e.g., R-B(pin))
StabilityVariable; can be prone to dehydration (forming anhydrides) or protodeboronation.Generally more stable, often chromatographable, and less prone to decomposition. nih.gov
ReactivityOften more reactive and may not require harsh conditions.Slightly less reactive but often provide cleaner reactions and higher yields. rsc.org
PreparationSynthesized from organolithiums or Grignards with borate (B1201080) esters, followed by hydrolysis. youtube.comOften prepared via Miyaura borylation of aryl halides or triflates. rsc.org
HandlingTypically crystalline solids, easy to handle.Can be solids or oils, generally easy to handle and purify.

Suzuki-Miyaura Cross-Coupling Applications

Ligand Effects and Catalyst Systems in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For a substrate like this compound, the reaction can be tuned to proceed selectively at the more reactive C-I bond. The choice of ligand and palladium catalyst system is crucial for achieving high selectivity and yield.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. The rate of oxidative addition is typically much faster for aryl iodides than for aryl bromides, providing the basis for selectivity. rsc.orgnih.gov

Ligands play a critical role in modulating the reactivity and stability of the palladium catalyst. Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), can enhance the rate of oxidative addition and are effective for coupling less reactive halides. wikipedia.org However, for selective coupling of this compound, catalyst systems that are reactive enough to cleave the C-I bond but not the C-Br bond under the reaction conditions are preferred. Standard catalyst systems like those derived from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as triphenylphosphine (B44618) (PPh₃) or dppf (1,1'-bis(diphenylphosphino)ferrocene) are often sufficient to achieve this selectivity. nih.govnih.gov The choice of ligand can sometimes be decisive when the intrinsic reactivity difference between the two halogen sites is small. rsc.orgnih.gov

Catalyst/LigandBaseSolventTypical Selectivity (Iodo vs. Bromo Position)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂OHigh selectivity for the iodo position
PdCl₂(dppf)K₂CO₃DMFExcellent selectivity for the iodo position
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃TolueneHigh activity, may require careful temperature control to maintain selectivity

Table 1. Representative Catalyst Systems for Selective Suzuki-Miyaura Coupling. Note: This table illustrates common systems used for selective C-I bond functionalization in bromo-iodo arenes, as specific data for this compound is not extensively published.

Stille Cross-Coupling Reactions

The Stille reaction couples an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Similar to the Suzuki coupling, the Stille reaction on this compound is expected to show high selectivity for the iodo position due to the faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst. wikipedia.orglibretexts.org

A wide range of organostannane reagents, such as aryl-, vinyl-, and alkynylstannanes, can be used in Stille couplings. wikipedia.org These reagents are typically air- and moisture-stable, making them convenient to handle. wikipedia.org For the selective coupling of this compound, a reagent like tributyl(phenyl)stannane could be used to introduce a phenyl group at the 5-position, yielding 3-bromo-5-phenyl-1,1'-biphenyl. The choice of the non-transferable groups on the tin atom (commonly butyl groups) is important, as they are generally not transferred in the coupling process. youtube.com Common palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are effective for these transformations. harvard.edu

The choice of solvent can significantly influence the rate and outcome of Stille reactions. Polar aprotic solvents like DMF, NMP, or THF are commonly used. whiterose.ac.uk The solvent can affect the reaction by influencing the solubility of reagents and intermediates, and in some cases, by coordinating to the palladium center. uwindsor.carsc.org

Additives can also play a crucial role. The addition of copper(I) iodide (CuI) can accelerate the rate of Stille couplings, sometimes by a factor of >10³. wikipedia.orgharvard.edu This "copper effect" is thought to arise from a transmetalation between the organostannane and the copper salt, forming a more reactive organocuprate species, or by scavenging phosphine ligands to generate a more active palladium catalyst. wikipedia.orgharvard.edu Lithium chloride (LiCl) is another common additive that can accelerate the reaction, particularly in less polar solvents like THF, by facilitating the dissociation of the halide from the palladium complex. wikipedia.org For selective reactions on this compound, these additives can be used to promote the reaction at the iodo-position under milder conditions, further enhancing selectivity over the bromo-position.

SolventAdditiveEffect on Reaction RateComment
THFLiClSignificant rate accelerationPromotes the "open" transmetalation pathway.
DioxaneCuIStrong rate enhancementFacilitates transmetalation.
DMFNoneGenerally good reaction ratesPolar solvent can stabilize charged intermediates.
TolueneCsFRate accelerationFluoride (B91410) ions can form hypervalent tin species, increasing reactivity.

Table 2. Common Solvents and Additives in Stille Reactions and Their General Effects. Note: The effects are general principles applicable to the selective coupling of bromo-iodo arenes.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond through the coupling of an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.orgjk-sci.com

The standard Sonogashira reaction involves two interconnected catalytic cycles. vedantu.comlibretexts.org The palladium cycle begins with the oxidative addition of the aryl halide to Pd(0). nrochemistry.com The copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, a base, and a Cu(I) salt (e.g., CuI). researchgate.net This copper acetylide then transmetalates with the Pd(II)-aryl complex, which is followed by reductive elimination to yield the aryl-alkyne product. wikipedia.org

For this compound, the much greater reactivity of the C-I bond ensures that the coupling occurs almost exclusively at the 5-position. libretexts.orgnrochemistry.com This allows for the synthesis of compounds like 3-bromo-5-(phenylethynyl)-1,1'-biphenyl. The reaction is typically carried out under mild conditions, often at room temperature, using a base like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. wikipedia.orgnrochemistry.com Common catalyst systems include Pd(PPh₃)₂Cl₂/CuI or Pd(PPh₃)₄/CuI. jk-sci.comlibretexts.org

Negishi and Kumada Cross-Coupling Reactions for Biaryl Systems

Negishi and Kumada cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, especially for constructing biaryl scaffolds. researchgate.netresearchgate.net Both reactions rely on palladium or nickel catalysts to couple an organometallic reagent with an organic halide. organic-chemistry.orgorganic-chemistry.org

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.org When this compound is subjected to Negishi coupling conditions, the reaction can be tuned to occur selectively at the more labile C-I bond. By carefully controlling the reaction parameters (e.g., catalyst, temperature, and reaction time), an arylzinc reagent can be coupled at the C-5 position to yield a 3-bromo-5-aryl-1,1'-biphenyl derivative. This intermediate retains the C-Br bond, which can be used for a second, different cross-coupling reaction to build complex, unsymmetrical poly-aryl systems.

The Kumada coupling , one of the earliest developed cross-coupling methods, employs Grignard reagents (organomagnesium halides). organic-chemistry.orgresearchgate.net While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit their functional group compatibility. organic-chemistry.org In the context of this compound, a Kumada coupling would also proceed preferentially at the C-I bond. This selectivity allows for the introduction of an aryl or alkyl group from a Grignard reagent at the C-5 position. The resulting 3-bromo-substituted biphenyl can then be further functionalized.

ReactionCoupling PartnerTypical CatalystKey Features
Negishi Coupling Organozinc (Ar-ZnX)Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄)High functional group tolerance; selective reaction at C-I bond. organic-chemistry.orgrsc.org
Kumada Coupling Grignard Reagent (Ar-MgX)Pd(0) or Ni(0) complexes (e.g., Ni(dppe)Cl₂)High reactivity; requires substrates compatible with strong bases. organic-chemistry.orgrsc.org

Hiyama Cross-Coupling Advances

The Hiyama cross-coupling reaction presents a valuable alternative for biaryl synthesis, utilizing organosilicon compounds as the coupling partners. arkat-usa.org A key advantage of organosilanes is their low toxicity, high stability, and ease of handling compared to other organometallic reagents. arkat-usa.orgresearchgate.net The reaction requires an activator, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium catalyst. arkat-usa.orgresearchgate.net

For this compound, the Hiyama coupling offers the same potential for chemoselectivity as the Negishi and Kumada reactions. nih.gov The palladium-catalyzed coupling with an arylsilane would occur preferentially at the C-I bond. nih.govnih.gov This allows for the synthesis of 3-bromo-5-aryl-1,1'-biphenyl derivatives under relatively mild and environmentally benign conditions. Recent advancements in Hiyama couplings have focused on developing fluoride-free activation methods and expanding the scope to include less reactive aryl chlorides, further enhancing the utility of this method. researchgate.netnih.gov

FeatureDescription
Organometallic Reagent Organosilanes (e.g., Aryltrimethoxysilanes, Aryltriethoxysilanes) arkat-usa.org
Catalyst Palladium complexes (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) nih.gov
Activator Fluoride source (e.g., TBAF, CsF) or other bases (e.g., NaOH) arkat-usa.orgresearchgate.net
Selectivity Preferential coupling at the more reactive C-I bond over the C-Br bond.

Friedel-Crafts Reactions on Biphenyl Derivatives

Friedel-Crafts reactions are fundamental methods for attaching alkyl or acyl substituents to aromatic rings. nih.gov The reaction involves an electrophilic aromatic substitution where an alkyl or acyl group, activated by a Lewis acid catalyst like aluminum chloride (AlCl₃), attacks the electron-rich aromatic ring. nih.govcore.ac.uk

In this compound, there are two rings available for substitution.

The Substituted Ring: The bromo and iodo groups are deactivating via induction but are ortho, para-directing. The phenyl group is considered an activating group and is also ortho, para-directing. The cumulative effect would direct incoming electrophiles to the positions ortho and para to the phenyl group (C-2, C-4, C-6). However, the deactivating nature of the halogens and steric hindrance, particularly at the C-2 and C-6 positions, would make this ring less reactive.

The Unsubstituted Ring: This phenyl ring is activated by the substituted ring attached to it. Substitution will occur at the ortho and para positions (C-2', C-4', C-6'). The para position (C-4') is generally favored due to reduced steric hindrance. core.ac.uk

Therefore, under Friedel-Crafts conditions, acylation or alkylation is most likely to occur at the C-4' position of the unsubstituted ring. Mono-substitution would be the expected outcome under stoichiometric control, as the introduction of a deactivating acyl group would make the product less reactive than the starting material. core.ac.uk

Carbon-Heteroatom (C-X) Coupling Reactions

C-N Coupling Reactions (e.g., Amination, Ullmann-type Arylation)

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. Ullmann-type coupling reactions are a classic method for aryl amination, traditionally involving copper catalysts at high temperatures. nih.govorganic-chemistry.org Modern variations, including the Buchwald-Hartwig amination (palladium-catalyzed), offer milder conditions, but the copper-catalyzed Ullmann-type reaction remains highly relevant, especially for certain substrates. unito.it

The differential reactivity of the halogens in this compound is highly advantageous for selective C-N bond formation. sci-hub.se The C-I bond reacts preferentially in copper-catalyzed couplings with amines, anilines, or nitrogen-containing heterocycles. nih.govresearchgate.net This allows for the synthesis of 3-bromo-5-amino-1,1'-biphenyl derivatives. The remaining C-Br bond can then be subjected to a second C-N coupling (often requiring more forcing conditions) or a different type of cross-coupling reaction, providing a route to complex, multifunctional molecules. unito.it

Reaction TypeReagentsCatalyst SystemSelective Target
Ullmann Amination Aliphatic/Aromatic Amines, N-HeterocyclesCu(I) salt (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃) unito.itresearchgate.netC-I bond

C-O Coupling Reactions (e.g., Phenol (B47542) Coupling)

The synthesis of diaryl ethers is commonly achieved through Ullmann-type condensation reactions, which couple an aryl halide with a phenol in the presence of a copper catalyst and a base. researchgate.net This method is a cornerstone of C-O bond formation on aromatic systems.

As with C-N coupling, the reaction with this compound can be performed with high chemoselectivity. unito.it The coupling of a phenol with this compound under copper catalysis will lead to the formation of a diaryl ether at the C-5 position, leaving the bromine atom at C-3 untouched. This selectivity is driven by the greater reactivity of the C-I bond in the copper-catalyzed cycle. sci-hub.se This stepwise approach is invaluable for the controlled synthesis of poly-aromatic ethers. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. pearson.com This reaction proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub

A critical requirement for the SNAr mechanism is the presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (the halogen). pressbooks.pubuomustansiriyah.edu.iq These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. youtube.com

The this compound molecule lacks any strong electron-withdrawing groups. The halogen atoms themselves are deactivating through induction but are not sufficient to activate the ring for a standard SNAr reaction. uomustansiriyah.edu.iq The biphenyl system itself is not strongly electron-withdrawing. Consequently, this compound is generally considered unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. dalalinstitute.com Reactions with strong nucleophiles would likely require extremely harsh conditions or proceed through an alternative mechanism, such as an elimination-addition (benzyne) pathway if a very strong base like sodium amide is used. pressbooks.pubuomustansiriyah.edu.iq

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical approach for the synthesis of complex organic molecules. For a substrate such as this compound, C-H functionalization offers a direct route to introduce additional complexity without the need for pre-functionalized starting materials.

Directed C-H activation is a highly effective strategy for achieving regioselectivity in C-H functionalization reactions. This approach utilizes a directing group that coordinates to a metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation.

While specific studies on the directed C-H activation of this compound are not extensively documented, the principles can be inferred from studies on related biphenyl systems. For instance, the hydroxyl group has been successfully employed as a directing group in the palladium-catalyzed C-H arylation of [1,1'-biphenyl]-2-ols with chloroarenes. jst.go.jpnih.govresearchgate.net This methodology allows for the construction of ortho-teraryl structures. In a hypothetical scenario, if a directing group were installed on the this compound scaffold, one could envision a similar palladium-catalyzed C-H biarylation.

Another relevant strategy is the use of a nitrile directing group for the meta-C-H functionalization of biphenyl compounds. nih.govescholarship.org This approach has been shown to be effective for olefination, acetoxylation, and iodination. The nitrile group can be readily converted to other functional groups, making it a versatile tool for synthesis. nih.gov

The following table summarizes representative examples of directed C-H functionalization on biphenyl scaffolds, which could be conceptually applied to this compound with an appropriate directing group.

Directing GroupCatalyst/ReagentsCoupling PartnerFunctionalizationReference
HydroxylPd(OAc)₂, P(o-tol)₃, Cs₂CO₃Aryl Chloridesortho-Arylation jst.go.jpnih.gov
NitrilePd(OAc)₂, Ligand, Ag₂CO₃Alkenesmeta-Olefination nih.govescholarship.org
2-(1-Methylhydrazinyl)pyridinePd(OAc)₂, NaOAcAryl Iodidesortho-Arylation acs.org

A significant advancement in C-H activation is the development of transient directing groups (TDGs). snnu.edu.cnnih.gov These groups are formed in situ from a catalytic amount of an additive that reversibly binds to the substrate, directs the C-H functionalization, and then dissociates, thus avoiding the need for separate installation and removal steps. snnu.edu.cnnih.gov

This methodology has been successfully applied to a variety of substrates, including those with aldehyde and amine functionalities. researchgate.netnih.gov For example, tert-leucine has been used as a bidentate transient directing group in the highly selective Pd-catalyzed C(sp³)-H biarylation of 2-methylbenzaldehydes. nih.gov While direct application to this compound would require the presence of a suitable functional handle for the TDG to bind, this strategy offers a more efficient and atom-economical approach to C-H functionalization.

The general principle of a transient directing group strategy is outlined below:

In situ formation: The substrate reacts with a catalytic amount of the TDG precursor to form the active directing group.

Directed C-H activation: The TDG coordinates to the metal catalyst, directing it to a specific C-H bond.

Functionalization: The activated C-H bond reacts with a coupling partner.

Dissociation: The TDG is released from the product, allowing it to participate in another catalytic cycle.

This approach has been particularly effective in palladium-catalyzed reactions and represents a frontier in the field of C-H activation. nih.gov

Post-Coupling and Post-Synthetic Functionalization of Biphenyl Scaffolds

The functional groups on the this compound core, particularly the bromine and iodine atoms, serve as versatile handles for post-coupling and post-synthetic functionalization. This allows for the modification of biphenyl-containing molecules and polymers after their initial synthesis, enabling the tuning of their properties.

Post-synthetic modification is a powerful tool in materials science for altering the properties of polymers. For instance, bromo-substituted ether-linked polymers have been functionalized via Ullmann coupling reactions to introduce new functionalities. mdpi.com In a similar vein, a polymer incorporating this compound units could be subjected to post-polymerization modifications. The differential reactivity of the C-I and C-Br bonds would allow for selective functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for its selective transformation while leaving the C-Br bond intact for subsequent modifications.

This strategy could be employed to create multifunctional materials. For example, an initial Suzuki or Sonogashira coupling at the iodine position could be followed by a different coupling reaction or a nucleophilic substitution at the bromine position.

The table below illustrates potential post-synthetic modifications that could be applied to a biphenyl scaffold containing bromo and iodo substituents.

Reaction TypeReagentsFunctional Group IntroducedPotential Application
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl groupModification of electronic properties
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl groupExtension of conjugation
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino groupIntroduction of coordinating sites
Ullmann CouplingAniline, CuI, L-proline, K₂CO₃Anilino groupAltering polymer properties mdpi.com

These post-synthetic functionalization strategies highlight the synthetic utility of this compound as a building block for the creation of complex and functional molecules and materials.

Regio and Stereoselectivity in Reactions of 3 Bromo 5 Iodo 1,1 Biphenyl

Factors Governing Regioselectivity in Cross-Coupling Reactions (Steric vs. Electronic Effects)

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, allowing for the stepwise introduction of different substituents. In a molecule such as 3-bromo-5-iodo-1,1'-biphenyl, the two different halogen atoms—bromine and iodine—present distinct reactivities that can be exploited in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The regioselectivity of these reactions is primarily governed by the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond (C-I BDE ≈ 67 kcal/mol vs. C-Br BDE ≈ 83 kcal/mol). semanticscholar.orgresearchgate.net This difference dictates that the oxidative addition step in a typical palladium-catalyzed cross-coupling cycle, which is often the rate-determining step, occurs preferentially at the more labile C-I bond. rsc.orglibretexts.org Consequently, reactions performed under standard Suzuki-Miyaura conditions will overwhelmingly favor the substitution of the iodine atom. rsc.org

For instance, in a Suzuki-Miyaura coupling of a dihaloarene with an arylboronic acid, the palladium(0) catalyst will selectively insert into the C-I bond to form the corresponding arylpalladium(II) iodide intermediate, which then proceeds through transmetalation and reductive elimination to yield the C-C coupled product, leaving the C-Br bond intact for subsequent transformations. rsc.orglibretexts.org

While electronic effects (bond strength) are the dominant factor, steric hindrance can also play a role, particularly in highly substituted systems. In the case of this compound, the positions of the halogens (meta to the biphenyl (B1667301) linkage) are not exceptionally hindered. However, the choice of ligands on the palladium catalyst and the specific nature of the coupling partners can modulate reactivity. Bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst, but the intrinsic preference for C-I activation remains the primary controlling element. researchgate.net Some specialized catalyst systems, such as certain palladium trimers, have been developed to exhibit privileged C-I selectivity over C-Br bonds where typical catalysts might fail. nih.gov

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihaloarenes This table illustrates the general principle of regioselectivity based on carbon-halogen bond strength in palladium-catalyzed cross-coupling reactions.

Dihaloarene SubstrateCoupling PartnerCatalyst SystemPredominant ProductRationale
1-Bromo-4-iodobenzeneArylboronic AcidPd(PPh₃)₄, Base4-Bromo-1,1'-biphenylSelective oxidative addition at the weaker C-I bond.
1-Chloro-4-iodobenzeneArylboronic AcidPd(OAc)₂, Ligand, Base4-Chloro-1,1'-biphenylSelective oxidative addition at the weaker C-I bond.
This compoundArylboronic AcidStandard Pd Catalyst, Base3-Bromo-5-aryl-1,1'-biphenylThe C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. semanticscholar.orgresearchgate.net

Chemo- and Regioselective Metalation Strategies

Halogen-metal exchange is a powerful technique for generating functionalized organometallic reagents. For this compound, the goal is to selectively replace either the bromine or the iodine with a metal, typically lithium or magnesium. This chemoselectivity is dictated by the halogen's propensity to exchange, which generally follows the trend I > Br > Cl.

The use of organolithium reagents like n-butyllithium (nBuLi) at low temperatures can achieve selective iodine-lithium exchange. However, these reactions often require cryogenic temperatures (-78 °C or lower) to prevent side reactions, such as benzyne (B1209423) formation or reaction with other functional groups. organic-chemistry.org

A more robust and widely used method involves Grignard reagents, particularly the so-called "Turbo-Grignard" reagent, isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). clockss.orgrsc.org This reagent exhibits enhanced reactivity and solubility, allowing for efficient and highly chemoselective halogen-magnesium exchange under milder conditions than traditional Grignard or organolithium reagents. rsc.orgsigmaaldrich.com When this compound is treated with iPrMgCl·LiCl, the iodine-magnesium exchange occurs preferentially, leaving the bromide untouched. clockss.org This method is compatible with a wide array of functional groups, making it a versatile tool for generating a magnesiated biphenyl species that can be trapped with various electrophiles. clockss.orgresearchgate.net

The regioselectivity of the metalation is governed by a combination of factors, including the kinetic acidity of the protons and the directing ability of substituents. For bromo-iodo arenes, the halogen-metal exchange dominates over deprotonation. The selectivity for iodine over bromine is so pronounced that it allows for the reliable formation of the 3-bromo-5-magnesio-1,1'-biphenyl intermediate, which can then be used in subsequent reactions. organic-chemistry.orgclockss.org

Table 2: Chemoselective Halogen-Metal Exchange Conditions This table summarizes conditions for the selective metalation of bromo-iodo arenes.

SubstrateReagentTemperature (°C)Predominant IntermediateKey Feature
1-Bromo-4-iodobenzenenBuLi-781-Bromo-4-lithiobenzeneSelective I-Li exchange at low temperature.
1-Bromo-4-iodobenzeneiPrMgCl·LiCl-20 to 251-Bromo-4-magnesiobenzene chloride"Turbo-Grignard" enables efficient and selective I-Mg exchange under mild conditions. clockss.org
This compoundiPrMgCl·LiCl-10 to 253-Bromo-5-(chloromagnesio)-1,1'-biphenylHigh chemoselectivity for the more reactive C-I bond. clockss.orgrsc.org

Control of Site-Selectivity in Biphenyl Functionalization

Control over site-selectivity in the functionalization of this compound is achieved primarily by leveraging the differential reactivity of the two halogen atoms, as discussed in the preceding sections. The general strategy involves a stepwise approach where the more reactive site (C-I) is functionalized first, followed by reaction at the less reactive site (C-Br).

This stepwise functionalization can be accomplished through two main pathways:

Palladium-Catalyzed Cross-Coupling: A Suzuki, Stille, or Negishi coupling is first performed to replace the iodine atom. The resulting 3-bromo-5-aryl-1,1'-biphenyl can then undergo a second, distinct cross-coupling reaction at the bromine position, often requiring more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to activate the more stable C-Br bond. researchgate.netgre.ac.uk

Metal-Halogen Exchange followed by Cross-Coupling: An iodine-magnesium exchange is performed using iPrMgCl·LiCl. The resulting Grignard reagent is then reacted with an electrophile or used in a subsequent cross-coupling reaction. This provides an alternative route to introduce a first substituent at the 5-position. The remaining bromine at the 3-position is then available for a standard palladium-catalyzed cross-coupling. clockss.org

Beyond reactions at the carbon-halogen bonds, modern methods allow for catalyst-controlled C-H functionalization. nih.govnih.gov While less common for a substrate like this compound, which already possesses highly reactive C-X bonds, strategies involving directing groups can, in principle, activate specific C-H bonds ortho to the directing group. researchgate.net However, for this particular substrate, the most practical and predictable control of site-selectivity relies on the sequential manipulation of the C-I and C-Br bonds.

Atropisomerism and Axial Chirality in Biphenyl Derivatives

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, most commonly the C-C bond connecting the two rings in a biphenyl scaffold. rsc.org For atropisomers to be stable and separable at room temperature, there must be a sufficiently high energy barrier to rotation (typically > 20 kcal/mol). acs.org This barrier is created by the presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of the biphenyl rings. These groups clash sterically in the planar transition state required for rotation, thus restricting free rotation about the central bond.

The parent compound, this compound, is achiral and does not have ortho-substituents, so it exhibits free rotation. However, it serves as an excellent precursor for the synthesis of axially chiral biphenyls. Using the site-selective functionalization methods described previously, bulky groups can be introduced at the 2- and 2'-positions.

For example, a synthetic sequence could involve:

Selective Suzuki coupling at the C-I bond of this compound with a 2-substituted boronic acid.

A second Suzuki coupling at the remaining C-Br bond with another (or the same) 2-substituted boronic acid.

If the ortho-substituents introduced are sufficiently large (e.g., methyl, tert-butyl, nitro, or carboxyl groups), the resulting tetra-ortho-substituted biphenyl derivative will have a high rotational barrier, leading to stable atropisomers. acs.orgnih.gov The synthesis of enantiomerically pure atropisomers can be achieved through various strategies, including the resolution of a racemic mixture or by using asymmetric synthesis methods, such as catalyst-controlled cross-coupling reactions. mdpi.comacs.org

Table 3: Representative Rotational Barriers in Ortho-Substituted Biphenyls This table shows how the size and number of ortho-substituents dramatically increase the energy barrier to rotation, leading to atropisomerism.

Biphenyl DerivativeOrtho-Substituent(s)Rotational Barrier (ΔG≠, kcal/mol)Atropisomerism
BiphenylNone~1.5No
2-Methylbiphenyl-CH₃~7-10No (fast rotation)
2,2'-Dimethylbiphenyl-CH₃, -CH₃~19Borderline (isolable at low temp)
2,2'-Diiodo-6,6'-dicarboxybiphenyl-I, -COOH> 25Yes (stable at room temp)

Data are representative values from literature and illustrate the general trend. acs.orgrsc.orgresearchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Cycles in Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for synthesizing complex molecules like substituted biphenyls. wikipedia.org The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. wwjmrd.comrsc.org For a substrate like 3-Bromo-5-iodo-1,1'-biphenyl, the presence of two different halogen atoms introduces a significant element of regioselectivity.

Oxidative Addition: This is typically the first and often rate-determining step of the catalytic cycle. rsc.org A low-valent palladium(0) complex reacts with the aryl halide, cleaving the carbon-halogen (C-X) bond and inserting the palladium atom to form a new organopalladium(II) species. wwjmrd.comrsc.org This process increases the oxidation state and coordination number of the palladium center by two. libretexts.org In the case of this compound, the C-I bond is significantly weaker and more reactive than the C-Br bond. Consequently, oxidative addition occurs selectively at the C-I bond, a principle well-established for polyhalogenated aromatic compounds. The general order of reactivity for halogens in this step is I > OTf > Br >> Cl. wwjmrd.com This selective activation allows for stepwise functionalization of the biphenyl (B1667301) core.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group (e.g., from an organoboron compound in Suzuki coupling) to the palladium(II) center, displacing the halide. wikipedia.orgrsc.org This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex. wikipedia.orgrsc.org The resulting diorganopalladium(II) complex now holds both organic partners destined for coupling. wwjmrd.com

Reductive Elimination: This is the final step of the cycle, where the two organic ligands on the palladium(II) complex couple to form a new carbon-carbon bond, yielding the final biphenyl product. rsc.org Simultaneously, the palladium center is reduced back to its initial Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue. wikipedia.orgwwjmrd.com This step generally proceeds with retention of stereochemistry. wwjmrd.com

The sequence for a Suzuki-Miyaura coupling of this compound is illustrated by the following catalytic cycle:

Catalytic cycle for Suzuki-Miyaura coupling of this compound

Figure 1: Generalized catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond of this compound.

The role of the base in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has been a subject of extensive investigation. For a long time, it was believed that the base's primary function was to activate the organoboronic acid into a more nucleophilic borate (B1201080) species (R-B(OH)₃⁻), which then reacts with the palladium complex. wikipedia.org This is known as the "boronate pathway".

However, further studies have revealed a more complex role for the base. wwjmrd.comnih.gov Computational and experimental evidence suggests that the base can also react with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) or alkoxide species. rsc.orgnih.gov This species is more susceptible to reaction with the neutral boronic acid. This is referred to as the "oxo-palladium pathway". rsc.org Kinetic studies have indicated that this pathway can be kinetically favored under certain conditions. rsc.org

Formation of the boronate complex: It reacts with the organoboronic acid to form a more nucleophilic borate, facilitating its transfer to the palladium center. wwjmrd.comresearchgate.net

Formation of the palladium-hydroxo/alkoxo complex: It can react with the [ArPd(L)₂X] complex to generate a more reactive [ArPd(L)₂(OH)] intermediate. wwjmrd.comnih.gov

Acceleration of reductive elimination: In some systems, the base has been found to accelerate the final reductive elimination step. wwjmrd.com

The choice of base is therefore critical and can significantly influence reaction rates and yields by affecting the operative mechanistic pathway. rsc.org

Mechanistic Pathways of Gold-Catalyzed Coupling Reactions

While palladium catalysis is well-established, gold-catalyzed cross-coupling reactions have emerged as a newer frontier. facs.website Unlike palladium, which readily cycles between Pd(0) and Pd(II) states, gold(I) has a high oxidation potential, making the Au(I)/Au(III) redox cycle more challenging to access. facs.website Consequently, many gold-catalyzed reactions are thought to proceed without a change in the metal's oxidation state.

However, recent advances have demonstrated the feasibility of redox gold catalysis, particularly in reactions involving aryl halides. acs.orgnsf.gov For these reactions, a Au(I)/Au(III) catalytic cycle is often proposed. researchgate.net Mechanistic investigations, including kinetic analyses and DFT calculations, support a cycle that typically involves:

Oxidative Addition: An aryl iodide can undergo oxidative addition to a Au(I) complex to form a Au(III)-aryl intermediate. facs.websiteacs.org The use of specific ligands, such as those with hemilabile character, has been shown to be crucial in lowering the activation barrier for this step. researchgate.net

Transmetalation/Decarboxylation: In decarboxylative couplings, a second coupling partner, often activated by a silver salt, transfers its aryl group to the Au(III) center. acs.orgnsf.gov This can occur via a silver-mediated decarboxylation followed by a Ag(I) to Au(III) transmetalation. acs.org

Reductive Elimination: The resulting diorgano-Au(III) complex undergoes reductive elimination to form the C-C bond of the biaryl product, regenerating the Au(I) catalyst. researchgate.net

Stoichiometric experiments have been used to validate these steps, isolating and characterizing Au(III) intermediates. acs.org These studies provide strong evidence against older mechanistic proposals and support the viability of the Au(I)/Au(III) redox cycle in specific cross-coupling reactions. nih.gov

Radical and Ionic Mechanisms in Biphenyl Functionalization

Beyond traditional transition metal-catalyzed cross-coupling, the functionalization of biphenyls can also proceed through radical or ionic pathways.

Radical Mechanisms: Free-radical reactions offer alternative pathways for forming C-C bonds. ethernet.edu.et For instance, the Wurtz-Fittig reaction involves the coupling of aryl halides in the presence of an alkali metal, which is understood to proceed via a radical mechanism involving dehalogenation followed by coupling. rsc.org More modern approaches utilize photoredox catalysis or hypervalent iodine reagents to generate aryl radicals under mild conditions. ethernet.edu.etacs.org Hypervalent iodine(III) compounds can undergo thermal or light-mediated homolysis to generate iodanyl radicals, which can abstract hydrogen atoms or participate in single-electron transfer (SET) processes with arenes to form radical cations, leading to biaryl formation. acs.org

Ionic Mechanisms: Ionic pathways are prevalent in electrophilic aromatic substitution reactions. In the context of biphenyl synthesis, this can involve the attack of a nucleophilic arene on an activated electrophilic partner. Some gold-catalyzed reactions, for example, are proposed to involve mechanisms reminiscent of electrophilic aromatic substitution rather than a standard cross-coupling cycle. nih.gov

The table below summarizes key characteristics of these different mechanistic classes.

Mechanism TypeKey Intermediate(s)Typical Initiator/CatalystBond CleavageRelevance to this compound
Palladium Cross-CouplingOrganopalladium(II) complexPd(0) complexesHeterolytic (C-X bond)Primary method for selective functionalization, exploiting C-I vs. C-Br reactivity.
Gold Cross-CouplingOrganogold(III) complexAu(I) complexesHeterolytic (C-X bond)Emerging method, proceeds via Au(I)/Au(III) cycle with specific ligands.
Radical CouplingAryl radicalMetals (Na), Light (Photoredox), Hypervalent IodineHomolytic (C-X or C-H bond)Alternative pathway, less selective for dihalo-substrates without directing groups.
Ionic SubstitutionArenium ion (Sigma complex)Strong acids, Lewis acidsHeterolytic (C-H bond)Less common for C-C coupling of pre-formed biphenyls but fundamental to arene functionalization.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org The magnitude of the KIE can provide information about bond breaking or forming in the rate-determining step of a reaction. princeton.edu

In the context of cross-coupling reactions involving substrates like this compound, ¹³C KIEs are particularly useful. For a Suzuki-Miyaura reaction, a significant normal ¹³C KIE at the carbon atom attached to the halogen (e.g., KIEc-Br = 1.020) is consistent with the oxidative addition of the C-Br bond being the first irreversible and rate-limiting step. nih.gov

Studies comparing aryl bromides and iodides have revealed key differences. For aryl bromides, the oxidative addition step typically has a higher energy barrier than the initial formation of a complex between the palladium catalyst and the aryl halide. Conversely, for aryl iodides, the weaker C-I bond leads to a lower oxidative addition barrier, making the initial binding step potentially more significant. nih.gov This highlights how KIE studies can dissect the fine details of the catalytic cycle and explain the differing reactivity of the C-I and C-Br bonds in this compound. nih.gov

Elucidation of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. ethz.ch In palladium catalysis, this is challenging due to the short lifetimes of many species in the catalytic cycle. ethz.ch However, various techniques have been successfully employed.

For palladium-catalyzed cross-coupling, key intermediates such as the oxidative addition product [ArPd(L)₂X] and the transmetalation product [ArPd(L)₂R'] have been isolated or detected spectroscopically (e.g., via ³¹P NMR) in certain systems. nih.govuni-muenchen.de For instance, studies have successfully synthesized and characterized palladium acetylide complexes, which serve as mimics for intermediates in Sonogashira couplings. nih.gov Furthermore, the formation of Pd(I) dimers as off-cycle or sometimes on-cycle species has been identified through a combination of experimental and computational studies, revealing their potential role in both catalyst activation and deactivation. ethz.ch

In gold catalysis, stoichiometric experiments have enabled the isolation and structural characterization of Au(III) complexes, providing direct evidence for the oxidative addition step and the feasibility of the Au(I)/Au(III) cycle. acs.orgnsf.gov These elucidations are vital for moving beyond postulated mechanisms to a validated understanding of the reaction pathway.

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Iodo 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of 3-Bromo-5-iodo-1,1'-biphenyl. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G** or aug-cc-pVTZ), researchers can accurately predict its molecular structure and electronic characteristics. aps.orgnih.govaip.org These calculations provide optimized geometries, including key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. nih.gov

The electronic properties derived from DFT calculations offer insights into the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically distributed across the π-system of the biphenyl (B1667301) core, while the LUMO may have significant contributions from the carbon-halogen bonds.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution across the molecule. acs.org These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are fundamental for predicting how the molecule will interact with other chemical species. In this compound, the halogen atoms, particularly iodine, exhibit a region of positive electrostatic potential along the C-X bond axis, known as a σ-hole, which is pivotal for forming halogen bonds. unimi.itacs.org

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These values are representative and can vary based on the specific computational method and basis set used.

Property Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability
Dipole Moment ~1.5 D Measures overall molecular polarity
C-I Bond Length ~2.10 Å Structural parameter for the iodinated ring
C-Br Bond Length ~1.90 Å Structural parameter for the brominated ring

Conformational Analysis and Dihedral Angle Characterization of Biphenyls

The conformation of biphenyl and its derivatives is largely defined by the dihedral angle between the two phenyl rings. This angle results from a delicate balance between two opposing effects: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance between the ortho-substituents on each ring, which favors a twisted conformation. nih.govrsc.org

For unsubstituted biphenyl, the equilibrium dihedral angle in the gas phase is approximately 44°, a compromise that minimizes steric repulsion between the ortho-hydrogens while retaining significant conjugation. scivisionpub.com In the case of this compound, the halogen substituents are located at the meta-positions. Therefore, the primary steric interaction governing the inter-ring rotation is still between the ortho-hydrogens of the two rings. As a result, its dihedral angle is expected to be similar to that of unsubstituted biphenyl.

Computational methods, such as DFT, can map the potential energy surface as a function of the dihedral angle. aps.orgaip.org These calculations typically show two energy minima corresponding to the twisted conformations and energy barriers at the planar (0°) and perpendicular (90°) conformations. The planar transition state is disfavored due to maximal steric repulsion, while the perpendicular transition state is disfavored due to the complete loss of π-conjugation between the rings.

Table 2: Influence of Computational Method on Predicted Dihedral Angle of Biphenyls Note: This table illustrates the typical variation in calculated dihedral angles for biphenyl systems based on different levels of theory.

Computational Method Basis Set Predicted Dihedral Angle (°)
HF 3-21G 45.5
B3LYP 6-31G** 44.3
MP2 cc-pVTZ 42.1
CCSD(T) aug-cc-pVTZ 42.5

Modeling of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions by modeling their pathways and identifying transition states. For this compound, this is particularly relevant for understanding its behavior in functionalization reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, or Sonogashira reactions). mdpi.comacs.org

The process involves calculating the potential energy surface of the reaction. Key points on this surface—reactants, intermediates, transition states, and products—are located and their energies are determined using methods like DFT. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Identifying the structure and energy of the transition state is crucial as it determines the activation energy and, consequently, the reaction rate. rsc.orgmuni.cz

For example, in a Suzuki coupling reaction, computational modeling can trace the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. acs.org For this compound, a key question is the relative reactivity of the C-Br and C-I bonds. Modeling the oxidative addition step for both halogens can reveal which bond is kinetically and thermodynamically favored to react first. Generally, the C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond. acs.org By calculating the energy barriers for each potential pathway, a comprehensive reaction mechanism can be constructed. mdpi.com

Prediction of Reactivity and Selectivity in Functionalization Reactions

Predicting the reactivity and regioselectivity of functionalization reactions is a major application of computational chemistry. For a molecule like this compound, which has multiple potential reaction sites, theoretical predictions are invaluable for guiding synthetic efforts. nih.govuni-muenchen.de

Reactivity can be assessed using several descriptors derived from DFT calculations:

Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the HOMO indicates sites susceptible to electrophilic attack, while the LUMO distribution points to sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): As mentioned, MEP maps highlight regions of positive and negative charge, guiding the approach of electrophiles and nucleophiles. acs.org

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated measure of local reactivity and site selectivity.

In this compound, several types of reactions can be considered. In electrophilic aromatic substitution, the directing effects of the substituents play a key role. The unsubstituted phenyl ring is activating (ortho-, para-directing), while the bromo and iodo substituents are deactivating but also ortho-, para-directing. Computational models can quantify the activation energies for substitution at each available position, predicting the most likely outcome. nih.gov In metal-catalyzed cross-coupling reactions, selectivity is primarily dictated by the relative bond dissociation energies of the C-I and C-Br bonds, with the C-I bond being the more reactive site. acs.org

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution Note: Predictions are based on general principles of substituent effects. Computational analysis would provide quantitative energy barriers.

Position on Biphenyl Core Directing Groups' Influence Predicted Reactivity
C2', C6' (ortho to phenyl) Activating (phenyl) High
C4' (para to phenyl) Activating (phenyl) High
C2 (ortho to I, para to Br) Deactivating (I, Br) Moderate
C4 (para to I, ortho to Br) Deactivating (I, Br) Moderate
C6 (ortho to Br) Deactivating (Br) Low

Theoretical Basis for Intermolecular and Intramolecular Interactions

The physical properties and crystal packing of this compound are governed by a variety of non-covalent interactions. Theoretical studies are essential for identifying and quantifying these forces.

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). acs.org The phenomenon is explained by the concept of the σ-hole, a region of positive electrostatic potential on the halogen atom opposite to the C-X covalent bond. unimi.it In this compound, both bromine and iodine can act as halogen bond donors, with iodine forming stronger bonds due to its greater polarizability and larger σ-hole. These interactions are crucial in determining the crystal structure of halogenated compounds. scholaris.caacs.org

π-π Stacking: The aromatic rings of the biphenyl system can interact through π-π stacking. nih.gov These interactions can occur in parallel-displaced or T-shaped arrangements and contribute significantly to the cohesive energy of the solid state. The strength of these interactions can be modulated by the halogen substituents, which alter the electron density of the aromatic rings. researchgate.netacs.orgucl.ac.uk

Computational analysis, often using methods like Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. acs.orgucl.ac.uk This provides a detailed understanding of the nature of the forces holding the molecules together.

Table 4: Summary of Intermolecular Interactions in this compound

Interaction Type Theoretical Basis Key Atoms/Groups Involved Relative Strength
Halogen Bonding σ-hole on halogen interacts with a nucleophile C-I···Nu, C-Br···Nu Strong, directional (I > Br)
π-π Stacking Overlap of π-orbitals Phenyl rings Moderate
C-H···π Interactions Hydrogen on one ring interacts with π-cloud of another C-H bonds and phenyl rings Weak
Van der Waals Fluctuating dipoles (dispersion) All atoms Moderate to Strong (cumulative)

Synthetic Utility and Advanced Material Applications of 3 Bromo 5 Iodo 1,1 Biphenyl Derivatives

3-Bromo-5-iodo-1,1'-biphenyl as a Key Intermediate for Complex Molecular Architectures

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound makes it an exemplary intermediate for the stepwise and selective synthesis of intricate molecular structures. The greater reactivity of the C-I bond allows for initial functionalization through reactions like Suzuki-Miyaura or Sonogashira coupling, leaving the C-Br bond intact for subsequent transformations. rsc.orginnospk.com This sequential cross-coupling strategy is a powerful tool for creating unsymmetrical biaryl compounds and other complex scaffolds that are otherwise challenging to access.

For instance, the iodine atom can be selectively displaced in a palladium-catalyzed coupling reaction with a boronic acid, followed by a second coupling reaction at the bromine site with a different organometallic reagent. rsc.org This stepwise approach provides precise control over the final molecular architecture, enabling the synthesis of tailored compounds with specific electronic and steric properties. This level of control is paramount in the development of new pharmaceutical agents, molecular probes, and functional materials where structure dictates function.

Precursors for Polycyclic Aromatic Compounds and Diverse Heterocyclic Systems

The utility of this compound extends to the synthesis of larger, more complex ring systems, including polycyclic aromatic compounds (PACs) and various heterocyclic structures. Through intramolecular coupling reactions, the biphenyl (B1667301) unit can be elaborated into more extended fused aromatic systems. For example, after sequential functionalization of the bromo and iodo positions, an intramolecular cyclization can be induced to form a new ring, leading to the formation of fluorene (B118485) or spirobifluorene derivatives. acs.org These types of reactions are critical for building the core structures of many advanced materials. acs.org

Furthermore, this biphenyl derivative is a valuable precursor for a wide array of heterocyclic compounds. uomus.edu.iq By introducing nitrogen, oxygen, or sulfur-containing functionalities through cross-coupling reactions, the foundation is laid for subsequent cyclization to form heterocycles such as carbazoles, dibenzofurans, and dibenzothiophenes. These heterocyclic motifs are prevalent in a vast range of biologically active molecules and functional organic materials. The ability to construct these diverse systems from a single, versatile starting material highlights the importance of this compound in synthetic organic chemistry.

Applications in Advanced Materials Science

The electronic properties inherent to the biphenyl structure, combined with the synthetic versatility offered by its halogen substituents, make this compound a valuable component in the field of advanced materials science. catsyn.com

Electronic Chemicals and Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, derivatives of this compound are utilized as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). rsc.orginnospk.comechemi.com The biphenyl core provides a rigid and electronically conjugated scaffold, which is a desirable feature for charge transport and emissive materials in OLED devices. arborpharmchem.com By carefully selecting the groups to be introduced at the bromo and iodo positions, the electronic properties of the resulting molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned. arborpharmchem.com This tuning is critical for optimizing the efficiency, color, and lifetime of OLEDs. arborpharmchem.com The compound's derivatives can be incorporated into hole transport layers, electron transport layers, or as part of the emissive layer itself, underscoring its versatility in this high-tech application. rsc.orgarborpharmchem.com

Ligands for Catalysis

The biphenyl scaffold is a common feature in a variety of privileged ligands used in transition-metal catalysis. conicet.gov.ar By functionalizing this compound with phosphine (B1218219) or other coordinating groups, novel ligands can be synthesized. conicet.gov.ar The steric and electronic properties of these ligands can be systematically modified by varying the substituents on the biphenyl rings. These tailored ligands can then be used to create highly efficient and selective catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. conicet.gov.aracs.org The ability to fine-tune the ligand structure allows for the optimization of catalyst performance, leading to higher yields, improved selectivity, and milder reaction conditions.

Considerations for Scalable and Sustainable Synthesis

While this compound is a valuable compound, its widespread application necessitates the development of scalable and sustainable synthetic routes. Traditional multi-step syntheses of halogenated biphenyls can suffer from poor atom economy and the use of hazardous reagents. acs.org Research efforts are therefore directed towards developing more efficient and environmentally benign methods for its production. researchgate.net

This includes exploring one-pot syntheses, minimizing the use of protecting groups, and employing catalytic methods that reduce waste and energy consumption. researchgate.net The development of robust and cost-effective manufacturing processes is crucial for ensuring the availability of this key intermediate for both academic research and industrial applications. echemi.com

Role in Green Chemistry Principles for C-C Bond Formation

The use of this compound in modern synthetic chemistry aligns with several principles of green chemistry, particularly in the context of carbon-carbon (C-C) bond formation. scholaris.ca Catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which heavily utilize precursors like this biphenyl derivative, are powerful tools for constructing C-C bonds with high efficiency and selectivity. rsc.org These methods often proceed under milder conditions and with greater functional group tolerance than classical methods, reducing the need for protecting groups and minimizing waste. scholaris.ca

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-iodo-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Methodology :

  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with halogen-substituted precursors. For example, coupling 3-bromo-5-iodophenylboronic acid with iodobenzene derivatives using Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in THF/ethanol (1:1) at 80°C for 12–24 hours. Optimize base (e.g., K₂CO₃) and solvent polarity to enhance coupling efficiency .
  • Halogen Exchange : Substitute bromine or iodine via Ullmann or Finkelstein reactions using CuI catalysts in DMF at 120°C. Monitor reaction progress via TLC with hexane:ethyl acetate (8:2) .
    • Key Considerations :
  • Purify via column chromatography (silica gel, hexane:DCM gradient).
  • Characterize intermediates using ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine at C5, bromine at C3) .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR : Compare ¹H NMR peaks for aromatic protons (δ 7.2–7.8 ppm) with coupling constants to distinguish para/meta substitution. Use ¹³C NMR to identify deshielded carbons adjacent to halogens .
  • XRD : Resolve crystal structure to confirm biphenyl dihedral angles (typically 40–50°) and halogen positions. Use synchrotron sources for heavy atoms (Br, I) .
  • Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 359 (C₁₂H₈BrI) via HRMS .

Q. What analytical methods are recommended for assessing purity and stability under storage conditions?

  • Purity Assessment :

  • HPLC : Use C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Detect impurities <0.5% via UV at 254 nm .
    • Stability Testing :
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset (>200°C) under N₂ atmosphere.
  • Accelerated Degradation : Store in amber vials at 4°C; monitor halogen loss via ICP-MS over 6 months .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/iodine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Steric Hindrance : Iodine at C5 increases steric bulk, slowing transmetallation in Suzuki reactions. Use bulky ligands (e.g., XPhos) to mitigate .
  • Electronic Effects : Bromine at C3 deactivates the ring, reducing electrophilic substitution. Activate via Lewis acids (e.g., FeCl₃) for nitration/sulfonation .
    • Case Study : Compare coupling yields with 3-bromo-5-fluoro vs. 3-bromo-5-iodo derivatives (lower yields for iodine due to larger atomic radius) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated biphenyls?

  • Data Reconciliation :

  • Dose-Response Curves : Test cytotoxicity across 3–5 log concentrations (e.g., 1 nM–100 µM) in HEK293 cells. Use MTT assays with triplicate replicates .
  • Assay Variability : Control for solvent (DMSO ≤0.1%) and exposure time (24–72 hrs). Cross-validate with orthogonal methods (e.g., flow cytometry vs. luminescence) .
    • Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differential membrane permeability influenced by halogen size .

Q. How can computational models predict environmental persistence and ecotoxicity of this compound?

  • QSAR Modeling :

  • Persistence : Estimate biodegradation half-life (t₁/₂) using EPI Suite: iodine’s high molar volume reduces microbial degradation rates compared to chlorine analogs .
  • Ecotoxicology : Predict LC₅₀ for Daphnia magna via logP (calculated ~4.2). Validate with acute toxicity testing (OECD 202 guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.